7-Bromobenzo[d][1,2,3]thiadiazole
Overview
Description
7-Bromobenzo[d][1,2,3]thiadiazole is a heterocyclic compound that contains a bromine atom attached to a benzothiadiazole ring.
Scientific Research Applications
7-Bromobenzo[d][1,2,3]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Safety and Hazards
The safety data sheet for 7-Bromobenzo[d][1,2,3]thiadiazole indicates that it’s classified under Acute toxicity, oral category according to 29 CFR 1910 (OSHA HCS) . The hazard statements include H302-H315-H320-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .
Mechanism of Action
Target of Action
It’s known that this compound is a precursor in the synthesis of various photovoltaic materials .
Mode of Action
7-Bromobenzo[d][1,2,3]thiadiazole is involved in nucleophilic substitution reactions. Specifically, it has been shown that the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine gives a selectively 4-substituted product .
Biochemical Pathways
It’s known that electron-acceptor heterocycles, like this compound, find application in several photovoltaic materials such as dye-sensitized solar cells, organic near-infrared materials, organic light-emitting diodes (oleds), and charge transfer materials .
Result of Action
Its role as a precursor in the synthesis of various photovoltaic materials suggests that it may contribute to the efficiency and performance of these materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect its stability. It’s recommended to keep it in a dark place, sealed in dry conditions, at a temperature between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromobenzo[d][1,2,3]thiadiazole typically involves the bromination of benzo[d][1,2,3]thiadiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Bromobenzo[d][1,2,3]thiadiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are commonly used.
Major Products
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,2,3]thiadiazole: The parent compound without the bromine substitution.
4,7-Dibromobenzo[d][1,2,3]thiadiazole: A derivative with two bromine atoms.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A related compound with a fused thiadiazole ring system.
Uniqueness
7-Bromobenzo[d][1,2,3]thiadiazole is unique due to its single bromine substitution, which allows for selective functionalization and modification. This makes it a versatile building block for the synthesis of more complex molecules with tailored properties .
Properties
IUPAC Name |
7-bromo-1,2,3-benzothiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)10-9-8-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACDEEWYFGMTMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305419 | |
Record name | 7-Bromo-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31860-03-4 | |
Record name | 7-Bromo-1,2,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31860-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1,2,3-benzothiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.